N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide group at position 6, linked to a 2,4-dimethylphenyl moiety. The compound’s design aligns with strategies observed in medicinal chemistry, where substituents on the aromatic ring and heterocyclic core are optimized to enhance target binding, solubility, and metabolic stability .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-13(11(2)8-10)18-16(21)14-6-7-15-17-12(3)9-20(15)19-14/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAXMAJFLYZLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the 2,4-dimethylphenyl group: This step often involves the use of Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative of 2,4-dimethylphenyl is coupled with the imidazo[1,2-b]pyridazine core in the presence of a palladium catalyst.
Formation of the carboxamide group: This can be accomplished through amidation reactions, where the carboxylic acid derivative of the imidazo[1,2-b]pyridazine is reacted with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of imidazo-fused heterocycles, which are frequently explored for their pharmacological properties.
Table 1: Structural and Functional Comparison of Imidazo-Fused Carboxamides
Key Observations:
Core Heterocycle Differences :
- The imidazo[1,2-b]pyridazine core (target compound) differs from imidazo[1,2-a]pyridine analogs (e.g., Compounds 3, 12) in nitrogen positioning, which may influence electronic properties and binding to biological targets. For example, Compound 13 () demonstrates potent PI4KB inhibition (IC₅₀ = 12 nM), attributed to its imidazo[1,2-b]pyridazine scaffold and sulfonamide substituents .
Substituent Impact :
- Aryl Groups : The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 3,5-difluorophenyl in Compound 12). Halogen substituents often improve binding affinity but may increase metabolic instability .
- Methyl Substitution : The 2-methyl group on the imidazo core (shared with Compound 13) likely contributes to steric stabilization and metabolic resistance, a feature critical for kinase inhibitors .
Synthetic Yields :
Pharmacological and ADME Considerations
- Kinase Inhibition: Imidazo[1,2-b]pyridazine derivatives (e.g., Compound 13) exhibit nanomolar potency against PI4KB, a target in viral replication and cancer. The target compound’s carboxamide group may similarly engage hinge regions in kinase active sites .
- ADME Properties : Fluorinated analogs (e.g., Compound 12) often show improved membrane permeability but shorter half-lives due to cytochrome P450 metabolism. The 2,4-dimethylphenyl group in the target compound could mitigate this by reducing oxidative metabolism .
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